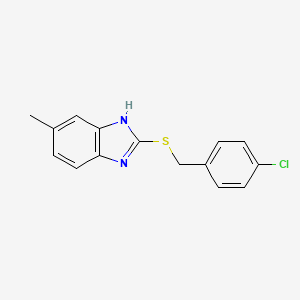

2-(4-Chloro-benzylsulfanyl)-5-methyl-1H-benzoimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-benzylsulfanyl)-5-methyl-1H-benzoimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has shown promising results in various fields of study, including pharmacology, biochemistry, and molecular biology.

Scientific Research Applications

Antimicrobial Agent Development

The benzimidazole core structure is known for its antimicrobial properties. Research indicates that modifications to this core can lead to compounds with significant antibacterial and antifungal activities . The presence of the 4-chlorophenyl group in this compound could potentially enhance these properties, making it a candidate for the development of new antimicrobial agents.

Antiproliferative Agent Synthesis

Benzimidazole derivatives have been studied for their antiproliferative effects against various cancer cell lines. The sulfanyl and methyl groups attached to the benzimidazole ring could interact with biological targets to inhibit cell growth, which is crucial in cancer research .

Organic Synthesis Intermediate

This compound could serve as an intermediate in organic synthesis, particularly in the construction of more complex molecules with pharmaceutical applications. Its reactive sites allow for further functionalization, which can lead to the synthesis of a wide range of medicinal compounds .

Enzyme Inhibition Studies

Compounds with a benzimidazole moiety have been shown to inhibit certain enzymes that are critical in disease pathways. This compound’s structure could be explored for its potential to act as an enzyme inhibitor, providing insights into the treatment of diseases where enzyme regulation is key .

Material Science Applications

The unique structure of this compound, with its benzylsulfanyl group, may offer interesting interactions at the molecular level, which could be beneficial in material science for creating new types of polymers or coatings with specific properties .

Biological Probe Design

Due to its potential bioactivity, this compound could be used as a probe in biological systems to study protein interactions, enzyme activities, or cellular processes. It could be particularly useful in fluorescence studies or as a part of a biotin-streptavidin system .

Agricultural Research

Benzimidazole derivatives are known for their use in agriculture as fungicides. This compound’s structure could be modified to enhance its efficacy and specificity, leading to the development of new agricultural chemicals that help protect crops from fungal diseases .

Veterinary Medicine

Similar to its applications in human medicine, this compound could also be explored for veterinary uses. Its antimicrobial properties might be effective in treating infections in animals, and its potential antiproliferative effects could be useful in managing veterinary cancers .

properties

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c1-10-2-7-13-14(8-10)18-15(17-13)19-9-11-3-5-12(16)6-4-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJYBZWYQPNBKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2361121.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[methyl(3-phenoxypropyl)amino]acetamide](/img/structure/B2361124.png)

![3-(phenylsulfonyl)-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361126.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2361134.png)

![5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B2361140.png)

![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)